CC-885 -

CC-885

Catalog Number: EVT-263399
CAS Number:
Molecular Formula: C22H21ClN4O4
Molecular Weight: 440.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CC-885 is a modulator of the E3 ligase protein cereblon with antiproliferative effects on human myeloid leukemia cell lines. It forms a complex with cereblon and the cell cycle regulator and translation termination factor GSPT1.1 The antitumour activity of CC-885 relies on cereblon-dependent ubiquitination and degradation of the GSPT1.1
CC-885 is a potent Cereblon Modulator with potent antitumor activity mediated through the degradation of GSPT1. was demonstrated to mediate antitumor effects through the recruitment and degradation of G1 to S phase transition 1 protein (GSPT1). GSPT1 (also named eRF3a) is a translation termination factor that binds eukaryotic translation termination factor 1 (eFR1) to mediate stop codon recognition and nascent protein release from the ribosome.

N-((R,S)-2-benzyl-3[(S)-(2-amino-4-methylthio)butyldithio]-1-oxopropyl)-L-phenylalanine benzyl ester (RB 101)

  • Compound Description: RB 101 is a complete inhibitor of enkephalin-catabolizing enzymes. It is known to produce antinociceptive effects, which are enhanced by cholecystokinin B (CCK-B) antagonists. []
  • Relevance: While RB 101 does not share structural similarities with N-(3-chloro-4-methylphenyl)-N'-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1-oxo-1H-isoindol-5-yl]methyl]-urea, its reported interactions with CCK-B antagonists highlight a potential area of pharmacological synergy. This suggests that N-(3-chloro-4-methylphenyl)-N'-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1-oxo-1H-isoindol-5-yl]methyl]-urea, if it possesses CCK-B antagonistic activity, could potentially demonstrate enhanced antinociception when co-administered with RB 101. []

3R(+)-N-(2,3-dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)-N’-(3-methylphenyl)urea (L-365,260)

  • Compound Description: L-365,260 is a selective cholecystokinin B (CCK-B) receptor antagonist. It has been shown to potentiate the antinociceptive effects of enkephalins, particularly in the rat tail-flick test, indicating its involvement in pain modulation at the spinal level. [] It is also recognized as a partial agonist of CCK2R. []
  • Relevance: As a recognized CCK-B antagonist, L-365,260 provides a direct structural and pharmacological comparison point for N-(3-chloro-4-methylphenyl)-N'-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1-oxo-1H-isoindol-5-yl]methyl]-urea. Assessing if the target compound can displace or compete with L-365,260 in binding assays would provide insights into its potential as a CCK-B antagonist. [, ]

4-([2-[[3-(1H-indol-3-yl)-2-methyl-1-oxo-2-[[tricyclo[3.3,1.1(3.7)]dec-2-yloxy)carbonyl]amino]propyl]amino]-1-phenylethyl]amin)-4-oxo-[R-(R*,R*)]butanoate-N-methyl-D-glucamine (PD-134,308)

  • Compound Description: PD-134,308 is a selective and potent CCK-B receptor antagonist. It significantly potentiates the antinociceptive effects of RB 101, suggesting its role in pain management. []
  • Relevance: Similar to L-365,260, PD-134,308 serves as a vital pharmacological tool to evaluate the potential CCK-B antagonist activity of N-(3-chloro-4-methylphenyl)-N'-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1-oxo-1H-isoindol-5-yl]methyl]-urea. Comparing binding affinities and functional assays using PD-134,308 as a reference would be crucial. []

N-(2-adamantyloxycarbonyl)-D-alpha-methyltryptophanyl-[N-(2-(4-chlorophenyl)ethyl)]glycine (RB 211)

  • Compound Description: RB 211 is another selective CCK-B receptor antagonist that has been shown to enhance the antinociceptive effects of endogenously released enkephalins. []
  • Relevance: The presence of multiple CCK-B antagonists, including RB 211, emphasizes the importance of thoroughly screening N-(3-chloro-4-methylphenyl)-N'-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1-oxo-1H-isoindol-5-yl]methyl]-urea against a panel of these antagonists. This will help establish its selectivity and potency profile as a potential CCK-B antagonist. []

Morphine

  • Compound Description: Morphine is a potent opioid analgesic used to manage pain. The research indicates that the potentiation of morphine's antinociceptive effects by CCK-B antagonists is less pronounced compared to the potentiation observed with RB 101. []
  • Relevance: The comparison with morphine emphasizes the potential advantage of combining a CCK-B antagonist like N-(3-chloro-4-methylphenyl)-N'-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1-oxo-1H-isoindol-5-yl]methyl]-urea (if it exhibits such activity) with an enkephalin-based analgesic strategy. Such a combination might offer improved pain relief with potentially fewer side effects compared to traditional opioids like morphine. []

(−)-cis-3-[2-hydroxy-4-(1,1-dimethylheptyl)phenyl]-trans-4-(3-hydroxypropyl)cyclohexanol (CP55940)

  • Compound Description: CP55940 is a non-classical cannabinoid that acts as a potent agonist at both the canonical (adenylyl cyclase inhibition) and noncanonical (arrestin recruitment) pathways of the CB2 cannabinoid receptor. []

(6aR,10aR)-3-(1,1-Dimethylbutyl)-6a,7,10,10a-tetrahydro-6,6,9-trimethyl-6H-dibenzo[b,d]pyran JWH133)

  • Compound Description: JWH133 is a classic cannabinoid ligand that acts as the most efficacious agonist among all ligands profiled in adenylyl cyclase assays, indicating a strong bias toward G protein signaling at the CB2 receptor. []

[(3R)-2,3-dihydro-5-methyl-3-(4-morpholinylmethyl)pyrrolo[1,2,3-de]-1,4-benzoxazin-6-yl]-1-naphthalenyl-methanone, monomethanesulfonate (WIN55212-2)

  • Compound Description: WIN55212-2 is an aminoalkylindole that acts as a moderate efficacy agonist at the CB2 receptor, showing activity in both adenylyl cyclase inhibition and arrestin recruitment assays. []

3-(1,1-dimethyl-heptyl)-1-hydroxy-9-methoxy-benzo(c)chromen-6-one (AM1710)

  • Compound Description: AM1710 is a cannabilactone that exhibits high efficacy in inhibiting adenylyl cyclase at the CB2 receptor, similar to CP55940, but with lower potency. []

(1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)-methanone (UR144)

  • Compound Description: UR144 is an aminoalkylindole that displays a biased agonism towards arrestin recruitment at the CB2 receptor, without significant inhibition of adenylyl cyclase. []

5-(4-chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-N-[(1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]hept-2-yl]-1H-pyrazole-3-carboxamide (SR144258)

  • Compound Description: SR144258 is a diarylpyrazole antagonist that acts as an inverse agonist at both the adenylyl cyclase and arrestin recruitment pathways of the CB2 receptor. []

6-iodo-2-methyl-1-[2-(4-morpholinyl)ethyl]-1H-indol-3-yl](4-methoxyphenyl)methanone (AM630)

  • Compound Description: AM630 is an aminoalkylindole that acts as an inverse agonist for adenylyl cyclase but as a low-efficacy agonist for arrestin recruitment at the CB2 receptor, indicating a degree of functional selectivity. []

N-(1,3-benzodioxol-5-ylmethyl)-1,2-dihydro-7-methoxy-2-oxo-8-(pentyloxy)-3-quinolinecarboxamide (JTE907)

  • Compound Description: JTE907 is a carboxamide that functions as an inverse agonist for adenylyl cyclase but as a low-efficacy agonist for arrestin recruitment at the CB2 receptor, similar to AM630. []

N-piperidinyl-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR 141716A)

  • Compound Description: SR 141716A is a known CB1 receptor antagonist. It exhibits a 285-fold selectivity for CB1 over CB2. []
  • Relevance: SR 141716A shares some structural similarities with N-(3-chloro-4-methylphenyl)-N'-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1-oxo-1H-isoindol-5-yl]methyl]-urea, particularly the presence of the substituted phenyl rings and the carboxamide group. Comparing the structures could provide insights into structure-activity relationships for CB1 receptor antagonism. []

N-piperidinyl-[8-chloro-1-(2,4-dichlorophenyl)1,4,5,6-tetrahydrobenzo[6,7]cyclohepta[1,2-c]pyrazole-3-carboxamide] (NESS 0327)

  • Compound Description: NESS 0327 is a novel and highly selective CB1 receptor antagonist. It displays a remarkable 60,000-fold selectivity for CB1 over CB2. []
  • Relevance: NESS 0327 represents a potent and selective CB1 antagonist. Comparing its structure and activity with N-(3-chloro-4-methylphenyl)-N'-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1-oxo-1H-isoindol-5-yl]methyl]-urea may offer valuable information regarding the structural elements crucial for CB1 receptor antagonism. []

[endo-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-2,3-dihydro-(1-methyl)ethyl-2-oxo-1H-benzimidazol-1-carboxamide (BIMU-8)

  • Compound Description: BIMU-8 is a 5-HT4 receptor agonist that has been studied for its potential to modulate spontaneous alternation deficits induced by scopolamine. []
  • Compound Description: GV150,013X is an inverse agonist of the cholecystokinin-2 receptor (CCK2R). It effectively reduces the constitutive activity of the receptor. []
  • Relevance: As a CCK2R inverse agonist, GV150,013X provides another structural comparison point for N-(3-chloro-4-methylphenyl)-N'-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1-oxo-1H-isoindol-5-yl]methyl]-urea. Evaluating the target compound's behavior in similar assays and comparing its structural features, particularly around the urea and phenyl moieties, could offer insights into potential CCK2R interactions. []
  • Compound Description: RPR101,048 is an inverse agonist of CCK2R, demonstrating the ability to reduce constitutive receptor activity. []
  • Relevance: RPR101,048's structure, with its urea and phenyl groups, provides additional points of comparison with N-(3-chloro-4-methylphenyl)-N'-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1-oxo-1H-isoindol-5-yl]methyl]-urea. Investigating whether the target compound exhibits similar inverse agonist activity at CCK2R would be insightful. []

1-[(R)-2,3-dihydro-1-(2,3-dihydro-1-(2-methylphenacyl)-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl]-3-(3-methylphenyl)urea (YM022)

  • Compound Description: YM022 is a neutral antagonist of the cholecystokinin-2 receptor (CCK2R), meaning it binds to the receptor without activating or inhibiting its basal activity. []
  • Relevance: YM022's neutral antagonist profile at CCK2R offers a distinct comparison point for N-(3-chloro-4-methylphenyl)-N'-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1-oxo-1H-isoindol-5-yl]methyl]-urea. Assessing if the target compound displays any agonist or inverse agonist activity at CCK2R, in contrast to YM022's neutral profile, could be very informative. []

(R)-1-naphthalenepropanoic acid, b-[2-[[2-(8-azaspiro-[4.5]dec-8-ylcarbonyl)-4,6-dimethylphenyl]amino]-2-oxoethyl] (CR2945)

  • Compound Description: CR2945 is identified as a partial agonist of the cholecystokinin-2 receptor (CCK2R), implying it elicits a submaximal response compared to full agonists. []
  • Relevance: As a CCK2R partial agonist, CR2945 offers another pharmacological comparison for N-(3-chloro-4-methylphenyl)-N'-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1-oxo-1H-isoindol-5-yl]methyl]-urea. Investigating the target compound's behavior at CCK2R, specifically looking for any partial or full agonist activity, would help understand its potential interactions with this receptor. []

Properties

Product Name

CC-885

IUPAC Name

1-(3-chloro-4-methylphenyl)-3-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]methyl]urea

Molecular Formula

C22H21ClN4O4

Molecular Weight

440.9 g/mol

InChI

InChI=1S/C22H21ClN4O4/c1-12-2-4-15(9-17(12)23)25-22(31)24-10-13-3-5-16-14(8-13)11-27(21(16)30)18-6-7-19(28)26-20(18)29/h2-5,8-9,18H,6-7,10-11H2,1H3,(H2,24,25,31)(H,26,28,29)

InChI Key

DOEVCIHTTTYVCC-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)NCC2=CC3=C(C=C2)C(=O)N(C3)C4CCC(=O)NC4=O)Cl

Solubility

Soluble in DMSO

Synonyms

CC-885, CC 885, CC885.

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NCC2=CC3=C(C=C2)C(=O)N(C3)C4CCC(=O)NC4=O)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.